
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- can be synthesized through the condensation of carbonyl compounds with vicinal diols in the presence of an acid catalyst. The reaction typically involves the use of ethanol to form hemiacetals, which then undergo cyclization to form the desired dioxolane structure . The reaction conditions often include the use of sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid as catalysts .
Industrial Production Methods
Industrial production of 1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation and purification techniques is also common to remove any impurities and by-products.
化学反応の分析
Types of Reactions
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
科学的研究の応用
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- has several scientific research applications:
作用機序
The mechanism of action of 1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes and free radicals. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis . Additionally, its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress in biological systems .
類似化合物との比較
Similar Compounds
1,3-Dioxolan-2-thione: Similar in structure but lacks the hydroxyethyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group instead of a hydroxyethyl group.
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane: Similar but with additional methyl groups.
Uniqueness
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- is unique due to the presence of both a thione group and a hydroxyethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
189280-29-3 |
|---|---|
分子式 |
C5H8O3S |
分子量 |
148.18 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-1,3-dioxolane-2-thione |
InChI |
InChI=1S/C5H8O3S/c6-2-1-4-3-7-5(9)8-4/h4,6H,1-3H2 |
InChIキー |
RDVWWKGAPYCQRL-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=S)O1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


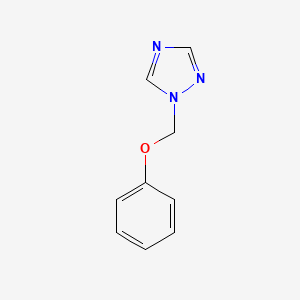
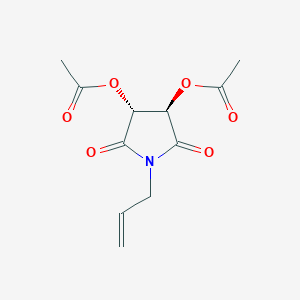
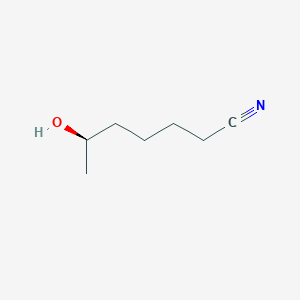
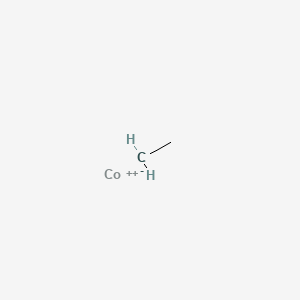
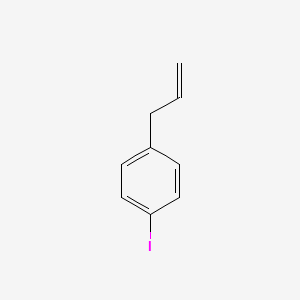
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)

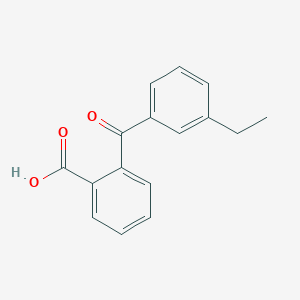
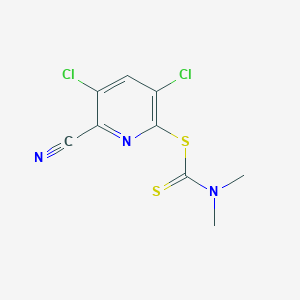
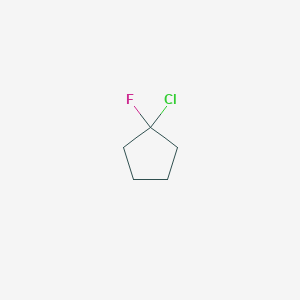
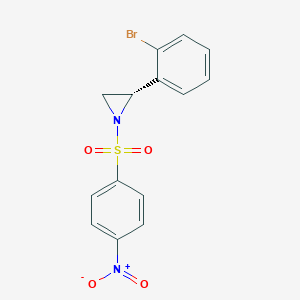
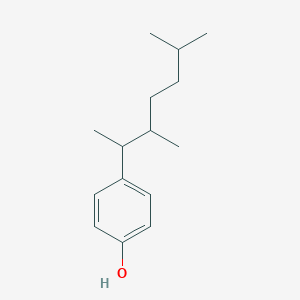
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)
![4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine](/img/structure/B12551773.png)
